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Abstract
ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases

(MMPs), a family of zinc-dependent endopeptidases integral to extracellular matrix (ECM)

remodeling. Dysregulation of MMP activity is implicated in a multitude of pathological

processes, including tumor invasion, metastasis, angiogenesis, and inflammation. ONO-4817
has demonstrated significant therapeutic potential in a variety of preclinical models, positioning

it as a valuable tool for research and a candidate for further drug development. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of ONO-4817, with a focus on quantitative data, detailed experimental

protocols, and the underlying signaling pathways.

Discovery and Synthesis
ONO-4817, with the chemical name N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-

(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxy-benzamide, was developed by Ono

Pharmaceutical Co., Ltd. The design and synthesis of ONO-4817 were part of a focused effort

to create potent and selective MMP inhibitors with favorable pharmacokinetic profiles. While the

specific, detailed synthesis protocol from the initial discovery is not publicly available in the

searched literature, the general approach for creating such hydroxamate-based MMP inhibitors

involves multi-step organic synthesis.
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A likely synthetic approach, based on the structure of ONO-4817 and common methods for

synthesizing similar compounds, would involve the following key steps:

Synthesis of the core amino acid derivative: This would involve the stereoselective synthesis

of the novel amino acid backbone containing the ethoxymethyl ether protecting group.

Amide bond formation: The synthesized amino acid derivative would then be coupled with 4-

phenoxybenzoic acid to form the central amide linkage.

Hydroxamic acid formation: The final step would be the conversion of a carboxylic acid or

ester group at the C-terminus of the amino acid derivative into the hydroxamic acid moiety,

which is crucial for chelating the zinc ion in the active site of MMPs.

Further details on the precise reagents, reaction conditions, and purification methods would be

found in the primary medicinal chemistry literature or patents, which were not fully accessible in

the conducted search.

Mechanism of Action
ONO-4817 exerts its inhibitory effect by targeting the active site of various MMPs. The

hydroxamic acid group in the ONO-4817 molecule acts as a zinc-chelating moiety, binding to

the catalytic zinc ion in the MMP active site with high affinity. This binding prevents the MMP

from hydrolyzing its natural protein substrates in the extracellular matrix.

The selectivity of ONO-4817 for different MMPs is determined by the interactions of its other

chemical moieties with the substrate-binding pockets of the enzymes. ONO-4817 has been

shown to be a potent inhibitor of several MMPs, with a degree of selectivity.

Signaling Pathway of MMP Inhibition
The inhibition of MMPs by ONO-4817 interrupts several key pathological signaling cascades.

By preventing the degradation of the extracellular matrix, ONO-4817 can inhibit cell migration

and invasion, crucial steps in cancer metastasis. Furthermore, MMPs are known to process

and activate various signaling molecules, including growth factors and cytokines. By inhibiting

MMPs, ONO-4817 can indirectly modulate these signaling pathways, leading to anti-

inflammatory and anti-angiogenic effects.
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Figure 1: Mechanism of action of ONO-4817 in inhibiting MMP-mediated pathological
processes.

Quantitative Data
ONO-4817 has been characterized by its potent inhibitory activity against a range of MMPs.

The following tables summarize the available quantitative data.

Table 1: In Vitro MMP Inhibitory Activity of ONO-4817
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Matrix Metalloproteinase
(MMP)

IC50 (nM) Ki (nM)

MMP-1 (Collagenase-1) 1600 - 2500 -

MMP-2 (Gelatinase-A) 0.5 - 0.73 0.73

MMP-3 (Stromelysin-1) 26 - 42 42

MMP-7 (Matrilysin) 2500 2500

MMP-8 (Collagenase-2) - 1.1

MMP-9 (Gelatinase-B) 0.8 - 1.1 1.1

MMP-12 (Macrophage

Elastase)
- 0.45 - 2.1

MMP-13 (Collagenase-3) - 0.45 - 1.1

Data compiled from various commercial suppliers and preclinical studies.

Table 2: Preclinical Efficacy of ONO-4817 in Animal
Models
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Disease
Model

Animal
Species

Dosage
Route of
Administrat
ion

Key Finding Reference

Lung

Metastasis of

Renal Cell

Carcinoma

Mouse
50-200

mg/kg/day
Oral

Dose-

dependent

inhibition of

lung

metastasis.[1]

Muraishi et

al., 2001

DSS-Induced

Colitis
Mouse 30 mg/kg Oral

Significant

reversal of

colon

shortening

and reduced

disease

activity index.

[1]

Naito et al.,

2004

LPS-Induced

Arthritis
Guinea Pig

30 and 100

mg/kg
Oral

Dose-

dependent

suppression

of

proteoglycan

release from

cartilage.[2]

Yamada et

al., 2000

Neointima

Formation
Hamster 20 mg/kg/day Oral

52.4%

reduction in

neointimal

area.[3]

Arakawa et

al., 2004

Ischemia-

Reperfusion

Injury

Rat
5 µg/ml (ex

vivo)
Perfusion

Preserved

oxygenation

capacity of

lungs.

Shimoyama

et al., 2006

Aortic Intimal

Hyperplasia

Rabbit Not specified Oral Suppression

of

atheroscleroti

Okamoto et

al., 2007
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c intimal

hyperplasia.

[4]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical

findings. The following sections provide methodologies for key experiments involving ONO-
4817, based on the available information from published abstracts. Access to the full-text

articles would be required for a more granular, step-by-step description.

In Vitro MMP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ONO-4817 against

various MMPs.

General Protocol:

Enzyme Activation: Recombinant human pro-MMPs are activated according to standard

protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).

Inhibitor Preparation: ONO-4817 is dissolved in a suitable solvent (e.g., DMSO) and serially

diluted to a range of concentrations.

Assay Reaction: The activated MMP enzyme is incubated with a fluorogenic MMP substrate

in the presence of varying concentrations of ONO-4817.

Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the

increase in fluorescence over time using a microplate reader.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

Animal Model of Lung Metastasis
Objective: To evaluate the in vivo efficacy of ONO-4817 in inhibiting cancer metastasis.

Protocol Outline (based on Muraishi et al., 2001):[1]
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Cell Culture: Murine renal cell carcinoma (Renca) cells are cultured under standard

conditions.

Tumor Cell Implantation: A suspension of Renca cells is injected intravenously into

syngeneic mice to induce experimental pulmonary metastasis.

ONO-4817 Administration: ONO-4817 is administered orally to the mice at various doses

(e.g., 50, 100, and 200 mg/kg/day), starting shortly after tumor cell implantation and

continuing for a defined period.

Metastasis Assessment: After a set number of weeks, the mice are euthanized, and their

lungs are harvested. The number of metastatic nodules on the lung surface is counted.

Survival Study: In a separate cohort of animals, survival is monitored over time.
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Figure 2: Experimental workflow for the in vivo lung metastasis model.
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Pharmacokinetic Studies
While specific pharmacokinetic data for ONO-4817 is limited in the searched literature, a

general protocol for a preclinical pharmacokinetic study in rodents would involve the following

steps:

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and

excretion - ADME) of ONO-4817.

Protocol Outline:

Animal Dosing: A defined dose of ONO-4817 is administered to a cohort of animals (e.g.,

rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to determine

bioavailability.

Blood Sampling: Blood samples are collected at multiple time points post-dosing.

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of ONO-4817 in the plasma samples is quantified using a

validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to

calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax

(time to maximum concentration), AUC (area under the curve), half-life, and bioavailability.

Conclusion
ONO-4817 is a well-characterized, potent inhibitor of matrix metalloproteinases with

demonstrated efficacy in a range of preclinical models of cancer and inflammatory diseases. Its

oral bioavailability makes it a promising candidate for further development. This technical guide

has summarized the key data and methodologies associated with the discovery and preclinical

evaluation of ONO-4817. Further research, particularly full disclosure of the synthesis and

detailed pharmacokinetic and toxicology studies, will be essential for its potential translation to

clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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